molecular formula C36H24N6Ru B1217303 Tris-(1,10-phenanthroline)ruthenium CAS No. 22873-66-1

Tris-(1,10-phenanthroline)ruthenium

Cat. No.: B1217303
CAS No.: 22873-66-1
M. Wt: 641.7 g/mol
InChI Key: DOIVPHUVGVJOMX-UHFFFAOYSA-N
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Description

Historical Development of Ruthenium(II) Polypyridyl Coordination Chemistry

The field of ruthenium(II) polypyridyl coordination chemistry has been a focal point of intensive investigation, largely driven by the potential applications of these complexes in various domains. rsc.org The unique combination of chemical stability, redox properties, excited-state reactivity, and luminescence has made these compounds, particularly Ru(II) polypyridine complexes, a heavily studied class of transition metal complexes. researchgate.net The nitrogen atoms in the polypyridyl ligands offer strong sigma-donating capabilities, while the aromatic rings provide pi-donor and pi-acceptor orbitals, resulting in complex electronic interactions that are fundamental to their performance in applications like photovoltaics. researchgate.net

The versatility of ruthenium allows it to exist in various oxidation states, most commonly +1, +2, +3, and +4, and to form a wide range of structurally diverse complexes, including half-sandwich, sandwich, and polypyridyl complexes, where ruthenium is typically in the +2 oxidation state. researchgate.net The reactivity of these complexes can be finely tuned by the surrounding coordination sphere, with different polypyridyl supporting ligands influencing reactivity even with identical coordination geometries. nih.govnih.gov This has led to the synthesis of a vast array of mononuclear and dinuclear ruthenium(II) complexes with tailored properties. acs.orgresearchgate.net

Significance of [Ru(phen)₃]²⁺ as a Prototypical Complex in Coordination Chemistry and Photophysics

[Ru(phen)₃]²⁺ is a quintessential example of a ruthenium(II) polypyridyl complex, embodying the key features that make this class of compounds so significant. ontosight.ai It is composed of a central ruthenium(II) ion octahedrally coordinated to three 1,10-phenanthroline (B135089) ligands. ontosight.ainih.gov This structure gives rise to a stable complex with notable luminescence and the ability to participate in redox reactions. ontosight.ai

The photophysical properties of [Ru(phen)₃]²⁺ are of particular importance. It exhibits a strong absorption in the visible region, which corresponds to a metal-to-ligand charge transfer (MLCT) transition. researchgate.netresearchgate.net Following excitation, the complex relaxes to a long-lived triplet MLCT excited state, from which it can luminesce. wiley-vch.de This luminescence is sensitive to its environment and can be quenched by various molecules, a property that has been widely exploited in sensing applications. researchgate.net The excited state of [Ru(phen)₃]²⁺ is both a stronger oxidant and a stronger reductant than its ground state, making it a highly versatile photocatalyst. wiley-vch.de

The complex's interactions with biological macromolecules, particularly DNA, have also been a major area of research. rsc.orgacs.org The rigid, three-dimensional structure of [Ru(phen)₃]²⁺ allows it to interact with DNA through various binding modes, including intercalation and groove binding. acs.org The chirality of the complex, existing as Δ and Λ enantiomers, leads to stereoselective interactions with the chiral DNA helix. acs.orgnih.gov

Scope and Research Trajectories within the Field of [Ru(phen)₃]²⁺

The foundational understanding of [Ru(phen)₃]²⁺ has paved the way for numerous research avenues. Current research continues to build upon its fundamental properties, exploring new applications and refining existing ones.

One major trajectory is the development of advanced materials for photocatalysis . The ability of [Ru(phen)₃]²⁺ to absorb visible light and initiate single-electron transfer processes is being harnessed for a variety of organic transformations. wiley-vch.dersc.org Research is focused on enhancing the stability and efficiency of these photocatalytic systems, for instance, by modifying the phenanthroline ligands to improve performance in aqueous environments for applications like hydrogen evolution. rsc.org The integration of ruthenium phenanthroline-based polymers with other materials, such as metal-organic frameworks (MOFs), is also being explored to create robust and efficient photocatalysts. nih.gov

Another significant area of research is in electrochemiluminescence (ECL) . researchgate.net The ECL of [Ru(phen)₃]²⁺ and its derivatives is highly efficient and forms the basis for sensitive analytical detection methods. researchgate.netutexas.edu Studies are ongoing to enhance ECL intensity and efficiency by modifying the ligand structure, for example, by adding tags like naphthyl groups. rsc.org These advancements are crucial for developing highly sensitive biosensors and diagnostic tools. ontosight.airesearchgate.net

The interaction of [Ru(phen)₃]²⁺ with biological systems remains a vibrant field of study. rsc.orgnih.gov Its use as a luminescent probe for DNA and other biomolecules continues to be refined. researchgate.net Furthermore, its potential as a photosensitizer in photodynamic therapy is an active area of investigation, leveraging the ability of the excited complex to generate reactive oxygen species. nih.gov

The following table provides a summary of key research areas and findings related to [Ru(phen)₃]²⁺:

Research AreaKey Findings & Developments
Photocatalysis - [Ru(phen)₃]²⁺ acts as a versatile photocatalyst for organic synthesis. wiley-vch.de - Ligand modification enhances stability and efficiency for hydrogen production in water. rsc.org - Hybrid materials with MOFs show promise for enhanced photocatalytic activity. nih.gov
Electrochemiluminescence (ECL) - [Ru(phen)₃]²⁺ is a highly efficient ECL luminophore for analytical applications. researchgate.netutexas.edu - Ligand modifications, such as adding naphthyl tags, can significantly boost ECL efficiency. rsc.org - ECL-based biosensors offer ultra-sensitive detection of various analytes. researchgate.net
Biological Interactions - [Ru(phen)₃]²⁺ binds to DNA through intercalation and groove binding with stereoselectivity. acs.orgacs.org - It serves as a luminescent probe for DNA and other biological molecules. researchgate.net - It shows potential as a photosensitizer in photodynamic therapy. nih.gov

Properties

IUPAC Name

1,10-phenanthroline;ruthenium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C12H8N2.Ru/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h3*1-8H;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOIVPHUVGVJOMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Ru]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H24N6Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

23570-43-6 (dichloride)
Record name Tris-(1,10-phenanthroline)ruthenium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022873661
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50177413
Record name Tris-(1,10-phenanthroline)ruthenium
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

641.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22873-66-1
Record name Tris-(1,10-phenanthroline)ruthenium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022873661
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tris-(1,10-phenanthroline)ruthenium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50177413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Ligand Engineering of Tris 1,10 Phenanthroline Ruthenium Ii

Standard Synthetic Pathways for [Ru(phen)₃]²⁺ Complexes

The synthesis of homoleptic [Ru(phen)₃]²⁺ complexes, where all three ligands are identical 1,10-phenanthroline (B135089) molecules or its substituted derivatives, is typically achieved through a direct reaction between a ruthenium(III) precursor and the corresponding ligand. The most common starting material is ruthenium(III) chloride hydrate (B1144303) (RuCl₃·3H₂O).

A general and widely adopted procedure involves refluxing RuCl₃·3H₂O with a slight excess of the 1,10-phenanthroline ligand in a high-boiling point solvent. uark.edumdpi.com Ethylene (B1197577) glycol is frequently used as the solvent, as it also acts as a reducing agent, converting Ru(III) to the desired Ru(II) oxidation state. uark.edu The reaction progress is often indicated by a distinct color change from the dark solution of the ruthenium precursor to a bright orange or red, characteristic of the [Ru(phen)₃]²⁺ cation. uark.edu The reaction is typically carried out under an inert atmosphere, such as argon, to prevent oxidation. uark.edunih.gov Upon cooling, the complex is precipitated from the solution by adding a salt containing a suitable counter-ion, such as ammonium (B1175870) hexafluorophosphate (B91526) (NH₄PF₆) or sodium chloride, to yield the final product as a salt, for instance, Ru(phen)₃₂ or [Ru(phen)₃]Cl₂. uark.edunih.gov

Alternative solvents like ethanol/water mixtures can also be employed. nih.gov For instance, the synthesis of a tris-complex with a functionalized phenanthroline ligand, 4,7-diphenyl-1,10-phenanthroline, was achieved using a microwave reactor with ethylene glycol and water. mdpi.com

PrecursorLigandSolventConditionsTypical YieldReference
RuCl₃·3H₂O5-chloro-1,10-phenanthrolineEthylene glycolReflux, 4 hours, Argon atm.~70% uark.edu
RuCl₃4,7-diphenyl-1,10-phenanthrolineEthylene glycol / WaterMicrowave, 120 °C, 5 minNot specified mdpi.com
RuCl₃·3H₂O5-methyl-1,10-phenanthrolineNot specifiedNot specifiedNot specified nih.gov

Approaches for the Synthesis of Ligand-Modified [Ru(phen)₃]²⁺ Derivatives

The chemical versatility of the [Ru(phen)₃]²⁺ scaffold allows for the introduction of various functional groups onto the phenanthroline ligands. acs.org This "ligand engineering" can be approached in two primary ways: by first functionalizing the 1,10-phenanthroline ligand and then coordinating it to the ruthenium center, or by synthesizing heteroleptic complexes containing a mix of different ligands.

Modifying the 1,10-phenanthroline ligand before complexation is a powerful strategy for creating ruthenium complexes with tailored properties. acs.org The phenanthroline core offers multiple positions for substitution, allowing for the attachment of a wide array of functional groups. acs.org

A common method involves the bromination of the phenanthroline ring, for example at the 5-position to create 5-bromomethyl-1,10-phenanthroline, which can then be reacted with other molecules. For example, N,N,N-trimethyl(1,10-phenanthrolin-5-yl)methanammonium bromide (TMAphen) was synthesized by reacting 5-bromomethyl-1,10-phenanthroline with excess trimethylamine (B31210) in ethanol. nih.gov This functionalized ligand was then used to synthesize the corresponding ruthenium complex. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling or arylation reactions, are also employed to attach complex moieties to the phenanthroline backbone. mdpi.comresearchgate.net This approach has been used to synthesize phenanthroline ligands substituted with polyamines, which can then be complexed with ruthenium using a precursor like cis-Ru(bpy)₂Cl₂. mdpi.com This "chemistry-on-the-ligand" approach is often more convenient than attempting to functionalize the ligand after it has been coordinated to the metal center. mdpi.com

Examples of functionalized phenanthroline ligands include:

5-chloro-1,10-phenanthroline (Cl-phen) : Used to create photosensitizers. uark.edu

4,7-bis(2,3-dimethylacrylic acid)-1,10-phenanthroline : Synthesized via a direct aromatic substitution reaction. nih.gov

Phenanthrolines with oligo-anthracenyl groups : Designed to extend π-conjugation. nih.govnih.gov

Phenanthrolines with phosphonate (B1237965) substituents : Attached directly or via a phenylene linker to modify photocatalytic efficiency. rsc.org

Heteroleptic complexes, which contain more than one type of ligand, offer another level of structural and functional diversity. The synthesis of complexes like [Ru(phen)₂(L')]²⁺ or [Ru(phen)(L')₂]²⁺ (where L' is a different ligand, such as a substituted phenanthroline or 2,2'-bipyridine) typically requires a stepwise approach to control the stoichiometry and isomeric form of the product. uark.eduuark.edu

A common strategy involves the preparation of a precursor complex, such as cis-Ru(phen)₂Cl₂. uark.edu This intermediate is synthesized by reacting RuCl₃·3H₂O with two equivalents of the phenanthroline ligand. This precursor can then be reacted with a third, different ligand to form the desired heteroleptic complex. uark.edu For example, the monomer complex Ru(phen)₂(Cl-phen) was prepared in a two-step procedure starting with the synthesis of the Ru(phen)₂Cl₂ precursor. uark.edu Similarly, complexes like [Ru(bpy)₂(TMAphen)]³⁺ and [Ru(bpy)(TMAphen)₂]⁴⁺ were synthesized by reacting the appropriate precursor, either Ru(bpy)₂Cl₂·2H₂O or Ru(bpy)Cl₄, with the functionalized TMAphen ligand. nih.gov

The reaction conditions for the second step, such as solvent and temperature, are chosen to facilitate the substitution of the chloride ligands by the incoming third ligand. uark.edunih.govuark.edu

Precursor ComplexSecond LigandProduct ComplexSolventConditionsReference
Ru(phen)₂Cl₂5-chloro-1,10-phenanthroline[Ru(phen)₂(Cl-phen)]²⁺Not specifiedNot specified uark.edu
Ru(bpy)₂Cl₂·2H₂OTMAphen[Ru(bpy)₂(TMAphen)]³⁺WaterReflux, 4 hours, Argon atm. nih.gov
Ru(bpy)Cl₄TMAphen[Ru(bpy)(TMAphen)₂]⁴⁺80/20 Ethanol/WaterReflux, 24 hours, Argon atm. nih.gov

Purification and Isolation Techniques for Ruthenium(II) Phenanthroline Complexes

The purification of ruthenium(II) phenanthroline complexes is crucial to remove unreacted starting materials, byproducts, and isomeric impurities. Column chromatography is the most frequently cited method for purifying these compounds. uark.eduuark.edu

Column Chromatography : Alumina and silica (B1680970) gel are common stationary phases used for the chromatographic purification of both homoleptic and heteroleptic ruthenium complexes. uark.eduuark.edu Acetonitrile is often used as the eluent, sometimes in a gradient with water and a salt like potassium nitrate (B79036) to improve separation. uark.edunih.govnih.gov The distinct color of the ruthenium complexes, typically orange or red, allows for easy visual tracking of the bands as they move through the column. uark.edunih.gov

Precipitation and Recrystallization : After synthesis, the crude product is often isolated by precipitation. This is achieved by adding a concentrated aqueous solution of a salt with a non-coordinating counter-ion, such as NH₄PF₆ or LiCl, to the reaction mixture. uark.edu This causes the desired complex to precipitate out of the solution as a PF₆⁻ or Cl⁻ salt. uark.edunih.gov The collected solid can then be washed with water and a non-polar solvent like diethyl ether to remove soluble impurities. uark.edunih.gov Further purification can be achieved by recrystallization from a suitable solvent mixture, such as acetonitrile/toluene. acs.org

Size-Exclusion Chromatography : For further purification, especially after converting the complex to its chloride salt for biological studies, size-exclusion chromatography on supports like Sephadex LH-20 with methanol (B129727) as the eluent can be employed. nih.govacs.org

Anion Metathesis : The counter-ion of the complex can be exchanged in a process called anion metathesis. For instance, complexes isolated as PF₆⁻ salts, which are more soluble in organic solvents for chromatography, can be converted to their corresponding Cl⁻ salts by passing them through an ion-exchange resin like Amberlite IRA-410. nih.govacs.org

TechniqueStationary/Mobile Phase or ReagentPurposeReference
Column ChromatographyAlumina or Silica gel / AcetonitrilePrimary purification, separation of isomers and byproducts uark.eduuark.edu
PrecipitationSaturated aqueous NH₄PF₆ or LiClInitial isolation of the complex from the reaction mixture uark.edunih.gov
RecrystallizationAcetonitrile/TolueneFurther purification to obtain high-purity crystals acs.org
Size-Exclusion ChromatographySephadex LH-20 / MethanolFinal purification step, especially for Cl⁻ salts nih.govacs.org
Anion MetathesisAmberlite IRA-410 resinExchange of counter-ions (e.g., PF₆⁻ to Cl⁻) nih.govacs.org

Photophysical Phenomena and Excited State Dynamics

Excited State Formation and Deactivation Pathways in [Ru(phen)₃]²⁺

Upon excitation with visible light, the [Ru(phen)₃]²⁺ complex is promoted from its singlet ground state to a singlet metal-to-ligand charge transfer (¹MLCT) excited state. This process involves the transfer of an electron from a filled d-orbital of the ruthenium metal center to an empty π* orbital of one of the phenanthroline ligands. nih.gov The resulting ¹MLCT state is, however, very short-lived and rapidly undergoes intersystem crossing to the corresponding triplet metal-to-ligand charge transfer (³MLCT) state. This ³MLCT state is the key player in the photochemistry and photophysics of [Ru(phen)₃]²⁺, as it possesses a significantly longer lifetime, allowing it to participate in various deactivation processes.

Triplet Metal-to-Ligand Charge Transfer (³MLCT) State

The ³MLCT state is the lowest energy excited state and is responsible for the characteristic luminescence of [Ru(phen)₃]²⁺. In this state, the transferred electron is localized on one of the three phenanthroline ligands. nih.gov The energy of the ³MLCT state is a critical parameter that influences the complex's photophysical properties. For instance, in aerated aqueous solution, [Ru(phen)₃]²⁺ exhibits a photoluminescence maximum at approximately 610 nm with a lifetime of 0.6 microseconds. libretexts.org The nature of the ligands can significantly influence the properties of the MLCT state. For example, introducing substituents on the phenanthroline ligands can alter the energy of the ³MLCT state and, consequently, the emission wavelength and quantum yield. rsc.org

The excited electron in the ³MLCT state can hop between the three phenanthroline ligands through a process known as interligand electron transfer (ILET). nih.gov Time-resolved anisotropy measurements have shown that this hopping occurs on a subpicosecond timescale. nih.gov Following this initial rapid randomization, the excited state can evolve to a Boltzmann distribution on a slightly longer timescale of approximately 10 picoseconds. nih.gov

The table below summarizes key photophysical properties of the ³MLCT state of [Ru(phen)₃]²⁺.

PropertyValueConditionsReference(s)
Absorption Maximum (λmax)447 nmAqueous Solution libretexts.org
Molar Extinction Coefficient (ε)1.9 x 10⁴ M⁻¹cm⁻¹Aqueous Solution libretexts.org
Emission Maximum (λem)~610 nmAerated Aqueous Solution libretexts.org
Excited State Lifetime (τ)0.6 µsAerated Aqueous Solution libretexts.org
Excited State Reduction Potential1.61 V vs NHEAqueous Solution nih.gov

Ligand-Centered (³LC) Excited States

In addition to the ³MLCT state, ligand-centered (³LC) excited states, where an electron is excited from a π to a π* orbital within a phenanthroline ligand, can also play a role in the photophysics of [Ru(phen)₃]²⁺ and its derivatives. The energy of these ³LC states is generally higher than the ³MLCT state in the parent [Ru(phen)₃]²⁺ complex. researchgate.net However, modifications to the phenanthroline ligand, such as extending the π-conjugation, can lower the energy of the ³LC state. nih.gov

When the ³LC state becomes energetically accessible, it can influence the deactivation pathways of the excited complex. In some cases, equilibration between the ³MLCT and a lower-lying ³IL (intraligand) state can lead to longer-lived excited states. nih.gov The relative energies of the ³MLCT and ³LC states are crucial in determining the dominant excited-state character and subsequent photochemical behavior. nih.gov

Non-Radiative Decay Mechanisms

The excited ³MLCT state of [Ru(phen)₃]²⁺ can decay back to the ground state through both radiative (luminescence) and non-radiative pathways. Non-radiative decay processes compete with luminescence and reduce the emission quantum yield. One of the primary non-radiative decay pathways involves thermal population of a higher-lying metal-centered (³MC) excited state from the ³MLCT state. nih.gov This ³MC state is typically distorted and provides an efficient route for returning to the ground state without the emission of light.

The energy gap between the ³MLCT and ³MC states is a critical factor determining the rate of non-radiative decay. A smaller energy gap leads to a more efficient population of the ³MC state and, consequently, a shorter excited-state lifetime and lower luminescence quantum yield. nih.gov Steric hindrance between ligands can lower the energy of the ³MC state, promoting non-radiative decay and even ligand photodissociation. nih.govnih.gov

Photoreactivity and Photochemical Mechanisms of [Ru(phen)₃]²⁺

The long-lived and energetically poised ³MLCT state of [Ru(phen)₃]²⁺ allows it to engage in various photochemical reactions, primarily through electron transfer and energy transfer processes.

Photoinduced Electron Transfer Processes

The ³MLCT state of [Ru(phen)₃]²⁺ is both a stronger oxidant and a stronger reductant than the ground state. This dual redox capability allows it to participate in photoinduced electron transfer (PET) with a wide range of substrates.

Oxidative Quenching: The excited complex can be oxidized by an electron acceptor (quencher), leading to the formation of [Ru(phen)₃]³⁺ and the reduced quencher.

Reductive Quenching: The excited complex can be reduced by an electron donor (quencher), resulting in the formation of [Ru(phen)₃]⁺ and the oxidized quencher.

These PET processes are fundamental to the use of [Ru(phen)₃]²⁺ as a photoredox catalyst in organic synthesis. rsc.org The efficiency of PET is governed by the redox potentials of the excited complex and the quencher, as well as the free energy change of the reaction. The excited-state reduction potential of [Ru(phen)₃]²⁺ is approximately 1.61 V (vs NHE), making it a potent photo-oxidant. nih.gov

Proton-coupled electron transfer (PCET) is another important photochemical mechanism, where electron transfer is coupled to the transfer of a proton. This can significantly alter the thermodynamics and kinetics of the reaction. rsc.org

Energy Transfer Dynamics

The excited ³MLCT state of [Ru(phen)₃]²⁺ can transfer its energy to another molecule (an acceptor) if the acceptor has a lower-lying triplet state. This process, known as triplet-triplet energy transfer, deactivates the [Ru(phen)₃]²⁺ excited state and generates the triplet excited state of the acceptor.

A well-known example is the energy transfer from the ³MLCT state of [Ru(phen)₃]²⁺ to ground-state molecular oxygen (³O₂), which has a low-lying singlet excited state (¹Δg). This process generates singlet oxygen (¹O₂), a highly reactive species that is utilized in photodynamic therapy and photocatalytic oxidations. rsc.orgnih.gov The quantum yield of singlet oxygen formation is a key parameter in evaluating the efficiency of a photosensitizer. nih.gov

The mechanism of quenching, whether through electron transfer or energy transfer, can sometimes be modulated by external factors such as pH. For instance, the quenching of the [Ru(bpy)₃]²⁺ excited state by a ferrocene (B1249389) derivative was shown to switch from energy transfer to electron transfer upon changing the solution pH. nih.gov

Environmental Influences on Photophysical Properties

The photophysical characteristics of tris-(1,10-phenanthroline)ruthenium(II), [Ru(phen)₃]²⁺, are not intrinsic properties of the isolated complex but are profoundly influenced by its immediate environment. The solvent, the matrix in which it is embedded, and its assembly into larger supramolecular structures can significantly alter the energy levels of its excited states and the rates of radiative and non-radiative decay processes. Understanding these environmental effects is crucial for tailoring the compound's properties for specific applications, such as sensors, catalysts, and photodynamic therapy agents.

Solvent Polarity and Hydrogen Bonding Effects

The solvent environment plays a critical role in modulating the metal-to-ligand charge-transfer (MLCT) excited state of [Ru(phen)₃]²⁺. The polarity of the solvent and its ability to form hydrogen bonds can lead to noticeable shifts in emission spectra (solvatochromism), as well as changes in excited-state lifetimes and luminescence quantum yields.

The MLCT excited state of [Ru(phen)₃]²⁺ possesses a significant dipole moment, which is different from that of the ground state. acs.org Consequently, polar solvent molecules can stabilize this charge-separated state to a greater extent than the ground state. This stabilization lowers the energy of the excited state, resulting in a red shift (a shift to longer wavelengths) of the emission maximum in more polar solvents. Conversely, in non-polar solvents, the emission is typically observed at higher energies (blue-shifted).

The table below presents representative data on the photophysical properties of [Ru(phen)₃]²⁺ and related diimine complexes in various solvents, illustrating the impact of the solvent environment.

ComplexSolventEmission Max (λem, nm)Quantum Yield (Φ)Lifetime (τ, µs)Reference
[Ru(phen)₃]²⁺Acetonitrile (deaerated)~620~0.095~1.0 nih.govresearchgate.netwiley-vch.de
[Ru(phen)₃]²⁺Water (deaerated)~620~0.063~0.6 researchgate.netomlc.org
[Ru(phen)₃]²⁺EthanolNot specified0.047Not specified researchgate.net
[Ru(bpy)₃]²⁺Acetonitrile620Not specified0.5-1.0 wiley-vch.de
[Ru(bpy)₃]²⁺Water (aerated)~6150.0400.4 researchgate.netomlc.org
[Ru(phen)₂(dppz)]²⁺ CH₂Cl₂592Not specifiedNot specified acs.org
[Ru(phen)₂(dppz)]²⁺CH₃CN607Not specifiedNot specified acs.org
[Ru(phen)₂(dppz)]²⁺**DMSO626Not specifiedNot specified acs.org

*Data for the closely related tris(2,2'-bipyridine)ruthenium(II) ([Ru(bpy)₃]²⁺) is included for comparison, as it exhibits similar solvent-dependent behavior. **Data for [Ru(phen)₂(dppz)]²⁺ (dppz = dipyrido[3,2-a:2′,3′-c]phenazine) illustrates the significant solvatochromic shift in a related phenanthroline complex.

Matrix Effects (e.g., Sol-Gel Matrices, Polymer Films)

Incorporating [Ru(phen)₃]²⁺ into solid matrices like sol-gel glasses or polymer films significantly alters its photophysical properties compared to those in fluid solution. The rigid and confining nature of these matrices imposes constraints on the complex, affecting its excited-state dynamics.

Sol-Gel Matrices: When [Ru(phen)₃]²⁺ is encapsulated within a sol-gel matrix, typically silica-based, its luminescence properties are modified. A common observation is a blue shift in the emission spectrum upon the transition from the initial sol to the final dried xerogel. researchgate.net This "rigidochromism" is attributed to the rigid environment of the glass pores, which prevents the full relaxation of the excited state and the reorientation of surrounding solvent molecules that would typically occur in a fluid solution. researchgate.netacs.org The emission lifetime of the complex is also often altered. The restricted environment can inhibit non-radiative decay pathways that involve large-amplitude molecular motions, potentially leading to an increase in luminescence lifetime and quantum yield. The specific properties, such as emission energy and lifetime, can be influenced by the preparation conditions of the sol-gel, including pH and the water-to-silane ratio.

Polymer Films: Embedding [Ru(phen)₃]²⁺ in polymer films offers another way to modulate its photophysical behavior. The choice of polymer is crucial. For example, encapsulating the complex in an oxygen-impermeable polymer like poly(vinyl alcohol) (PVA) can render its luminescence insensitive to oxygen quenching. nih.govrsc.org This is highly advantageous for applications like temperature sensing, where oxygen interference is undesirable. The rigid polymer matrix can suppress vibrational quenching mechanisms that are active in solution, leading to enhanced emission. The interaction between the complex and the polymer chains, as well as the local polarity within the polymer, will dictate the final photophysical characteristics. For instance, studies with [Ru(phen)₃]²⁺ in Nafion, a perfluorinated sulfonate-ionomer polymer, show how the specific polymer environment affects the complex's luminescence and its quenching by other molecules.

The table below summarizes the effects of different matrices on the photophysical properties of [Ru(phen)₃]²⁺ and its bipyridyl analogue.

ComplexMatrixKey ObservationReference
[Ru(phen)₃]²⁺Sol-Gel (Silica)Blue shift in emission energy and changes in emission lifetime upon gel formation. researchgate.net
[Ru(bpy)₃]²⁺Sol-Gel (Silica)Hypsochromic (blue) shift in emission and increased decay times upon sol-to-gel conversion. acs.org
[Ru(bpy)₃]²⁺Poly(vinyl alcohol) (PVA) FilmLuminescence becomes independent of oxygen concentration but remains temperature-sensitive. nih.govrsc.orgresearchgate.net
[Ru(bpy)₃]²⁺Polyethylene oxide FilmStudied for photoinduced electron transfer characteristics. rsc.org
[Ru(bpy)₃]²⁺Nafion FilmMatrix influences quenching behavior and accessibility to quenchers.

*Data for the closely related tris(2,2'-bipyridine)ruthenium(II) ([Ru(bpy)₃]²⁺) is included as it is extensively studied in these matrices and shows analogous behavior.

Supramolecular Assembly Effects

The formation of supramolecular assemblies, where [Ru(phen)₃]²⁺ interacts non-covalently with other molecular or macromolecular components, can lead to dramatic changes in its photophysical behavior. These interactions are driven by forces such as electrostatic attraction, hydrophobic effects, and π-π stacking.

A prominent example is the interaction of [Ru(phen)₃]²⁺ with DNA. The complex can bind to the DNA double helix, primarily through two modes: electrostatic binding to the negatively charged phosphate (B84403) backbone and intercalation of one of its planar phenanthroline ligands between the DNA base pairs. nih.gov Intercalation, in particular, places the complex in a rigid, hydrophobic microenvironment, which restricts vibrational modes of deactivation. This typically results in a significant increase in the luminescence quantum yield and excited-state lifetime compared to the complex in aqueous solution. nih.govias.ac.in The extent of these changes can be used to probe the binding interaction itself.

Similarly, interaction with micelles or proteins can alter the photophysical properties of [Ru(phen)₃]²⁺. ias.ac.innih.gov Sequestration within the hydrophobic core of a micelle or binding to a pocket in a protein like human lactoferrin shields the complex from solvent-based quenching and can enhance its luminescence. nih.gov The specific nature of the binding and the microenvironment of the binding site dictate the magnitude of the photophysical changes. ias.ac.innih.gov These effects are fundamental to the use of [Ru(phen)₃]²⁺ and its derivatives as luminescent probes for biological systems and as photosensitizers in therapeutic applications. nih.govnih.gov

Electrochemical Behavior and Redox Chemistry

Oxidation and Reduction Potentials of [Ru(phen)₃]²⁺

The redox activity of [Ru(phen)₃]²⁺ involves both metal-centered and ligand-centered electron transfer processes. These processes are characterized by specific oxidation and reduction potentials, which can be determined using electrochemical techniques like cyclic voltammetry.

The most prominent electrochemical feature of [Ru(phen)₃]²⁺ is the reversible one-electron oxidation of the ruthenium center, which forms the [Ru(phen)₃]³⁺ species. This Ru(II)/Ru(III) redox couple is readily observable in cyclic voltammetry experiments. researchgate.net The formal potential (E°') for this process is a key parameter that can be influenced by the solvent and the nature of the supporting electrolyte. researchgate.net In propylene (B89431) carbonate (PC) solution with 0.1 M tetrabutylammonium (B224687) perchlorate (B79767) (TBAP) as the supporting electrolyte, the formal potential of the Ru(phen)₃²⁺/³⁺ system has been determined by averaging the cathodic and anodic peak potentials from cyclic voltammograms. researchgate.net The separation between the anodic and cathodic peak potentials is typically close to the theoretical value of 58 mV for a reversible one-electron process, confirming the electrochemical reversibility of this redox couple. researchgate.net

The electronic properties of the phenanthroline ligands can be modified by introducing various substituents. These modifications can tune the redox potential of the Ru(II)/Ru(III) couple. researchgate.net A linear relationship has been observed between the redox potentials and the Hammett constants of the substituents on the ligands, providing a predictable way to tailor the electrochemical properties of the complex. researchgate.net

Table 1: Formal Potential of the [Ru(phen)₃]²⁺/³⁺ Redox Couple in Various Solvents

In addition to the metal-centered oxidation, [Ru(phen)₃]²⁺ can undergo multiple one-electron reductions. These reduction processes are localized on the π* orbitals of the 1,10-phenanthroline (B135089) ligands. electrochemsci.orgacs.org Typically, three successive and reversible reduction waves are observed in cyclic voltammograms at negative potentials. electrochemsci.org Each wave corresponds to the addition of one electron to one of the three phenanthroline ligands. The near-identical nature of the redox orbitals for the one-, two-, and three-electron reduction products results in a characteristic pattern of these ligand-based reductions. electrochemsci.org The ability to study these reductions is often facilitated by the use of solvents with a wide electrochemical window, such as ionic liquids or aprotic organic solvents like dimethylformamide (DMF) and acetonitrile. electrochemsci.org

Cyclic Voltammetry and Chronoamperometry Studies

Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to investigate the redox behavior of [Ru(phen)₃]²⁺. rsc.org By scanning the potential of a working electrode and measuring the resulting current, CV provides information about the oxidation and reduction potentials, the reversibility of the redox processes, and the diffusion characteristics of the complex. researchgate.netresearchgate.net The peak currents in a cyclic voltammogram are proportional to the concentration of the electroactive species and the square root of the scan rate for a diffusion-controlled process. researchgate.net

Chronoamperometry, another key electrochemical method, involves stepping the potential of the working electrode and monitoring the current as a function of time. rsc.org This technique is particularly useful for determining diffusion coefficients and for studying the kinetics of coupled chemical reactions. rsc.org For instance, chronoamperometry has been employed to study the electro-oxidation of [Ru(phen)₃]²⁺ and to determine the diffusion coefficients of the complex in various solvents. researchgate.net

The combination of cyclic voltammetry and chronoamperometry provides a comprehensive understanding of the mechanistic details of the electrochemical reactions involving [Ru(phen)₃]²⁺. rsc.org These studies are fundamental for applications ranging from electrocatalysis to the development of electrochemical sensors. globalauthorid.comhope.edu

Electrogenerated Chemiluminescence (ECL) Mechanisms and Applications

Electrogenerated chemiluminescence (ECL), also known as electrochemiluminescence, is the process whereby species generated at electrodes undergo electron-transfer reactions to form excited states that emit light. wikipedia.org [Ru(phen)₃]²⁺ is a benchmark luminophore in ECL due to its high emission efficiency and stable redox properties. rsc.org

The most common ECL mechanism for [Ru(phen)₃]²⁺ involves a co-reactant, typically an amine such as tri-n-propylamine (TPrA). wikipedia.orgnih.gov In the "oxidative-reduction" pathway, both [Ru(phen)₃]²⁺ and TPrA are oxidized at the electrode surface. The oxidized TPrA undergoes deprotonation and further reactions to form a highly reducing intermediate (TPrA•). utexas.edu This intermediate then reacts with the electrogenerated [Ru(phen)₃]³⁺ in a highly exergonic electron transfer reaction, producing the excited state, [Ru(phen)₃]²⁺*, which then relaxes to the ground state by emitting a photon of light at approximately 620 nm. wikipedia.org

An alternative pathway, known as the "annihilation" pathway, can occur in the absence of a co-reactant, particularly in aprotic organic solvents. In this mechanism, [Ru(phen)₃]²⁺ is alternately oxidized to [Ru(phen)₃]³⁺ and reduced to [Ru(phen)₃]⁺ at the electrode. The subsequent reaction between the oxidized and reduced forms generates the excited state [Ru(phen)₃]²⁺*. acs.org

The high sensitivity and selectivity of the [Ru(phen)₃]²⁺ ECL system have led to its widespread use in analytical applications. wikipedia.org It is a cornerstone of many commercial immunoassays and DNA probe assays. rsc.org In these applications, the [Ru(phen)₃]²⁺ complex is often used as a label for antibodies or DNA strands. The intensity of the ECL signal is then used to quantify the analyte of interest with high sensitivity, often reaching picomolar detection limits. wikipedia.org The versatility of this system has also led to its use in biosensors for a variety of targets, including NADH, hydrogen peroxide, and organic amines. wikipedia.org

Table 2: Compound Names Mentioned in the Article

Compound Name Abbreviation
Tris-(1,10-phenanthroline)ruthenium(II) [Ru(phen)₃]²⁺
This compound(III) [Ru(phen)₃]³⁺
This compound(I) [Ru(phen)₃]⁺
Tetrabutylammonium perchlorate TBAP
Propylene Carbonate PC
Dimethylformamide DMF
Tri-n-propylamine TPrA

Interactions with Biomolecules Excluding Therapeutic or Clinical Implications

DNA Binding Studies

The interaction of [Ru(phen)₃]²⁺ with deoxyribonucleic acid (DNA) is a subject of extensive research. The complex's rigid, propeller-like chiral structure and its photoluminescent properties allow for detailed investigations into the forces and mechanisms governing these interactions.

The binding of [Ru(phen)₃]²⁺ to the DNA double helix is not governed by a single mode but rather a combination of interactions. The primary modes identified are electrostatic association, partial intercalation, and groove binding.

Electrostatic Association: The dicationic nature of the [Ru(phen)₃]²⁺ complex leads to a strong electrostatic attraction to the anionic phosphate (B84403) backbone of DNA. This non-specific binding is the initial interaction, bringing the complex into close proximity with the DNA helix.

Partial Intercalation: While classical intercalators insert a planar aromatic system fully between the base pairs of DNA, the bulky, three-dimensional structure of [Ru(phen)₃]²⁺ prevents complete insertion. Instead, one of the 1,10-phenanthroline (B135089) ligands can partially insert, or intercalate, into the DNA base stack. This mode of binding is a key feature of its interaction.

Groove Binding: The complex can also associate with the grooves of the DNA helix, primarily the major groove. The size and shape of the complex allow it to fit within the wider major groove, where it can interact with the edges of the base pairs. The specific enantiomer of [Ru(phen)₃]²⁺ can influence the preference for groove binding.

These binding modes are not mutually exclusive and can occur simultaneously, with the dominant mode often depending on factors such as ionic strength, the specific DNA sequence, and the chirality of the ruthenium complex.

[Ru(phen)₃]²⁺ exists as two non-superimposable mirror images, or enantiomers, designated as Δ (delta) and Λ (lambda). The right-handed B-form DNA helix is itself a chiral structure, creating a basis for stereoselective interactions.

Research has consistently shown that the Δ enantiomer of [Ru(phen)₃]²⁺ exhibits a higher binding affinity for right-handed B-DNA compared to the Λ enantiomer. This preference is attributed to more favorable steric interactions when the Δ isomer binds in the major groove. The propeller-like shape of the Δ enantiomer is considered to be more complementary to the right-handed twist of the DNA helix. In contrast, the Λ enantiomer experiences steric hindrance, leading to a weaker association. This chiral discrimination is a hallmark of the [Ru(phen)₃]²⁺-DNA interaction and has been a foundational observation in the field of stereoselective DNA binding agents.

For instance, viscometric titrations of DNA with [Ru(phen)₃]²⁺ typically show an increase in the relative viscosity of the DNA solution, which is characteristic of an intercalative binding mode that increases the contour length of the DNA. The extent of this change can provide quantitative information about the binding affinity and stoichiometry.

A significant feature of the [Ru(phen)₃]²⁺ complex is its ability to induce DNA strand scission upon irradiation with light. This process is not biological but rather a photochemical reaction. When the complex absorbs light, it is promoted to an excited state. In the presence of an electron acceptor, such as the cobalt complex [Co(NH₃)₅Cl]²⁺, or certain oxidizing agents, the excited [Ru(phen)₃]²⁺ can be oxidized, initiating a series of reactions that ultimately lead to the cleavage of the DNA backbone.

The mechanism often involves the generation of reactive oxygen species (ROS), such as singlet oxygen (¹O₂), or direct electron transfer from a DNA base, typically guanine (B1146940), to the excited ruthenium complex. The resulting guanine radical cation can then undergo further reactions that lead to strand breaks. The efficiency and site-selectivity of this photocleavage can be influenced by the binding mode and the local DNA sequence.

In an aqueous solution, [Ru(phen)₃]²⁺ exhibits moderate luminescence. However, when the complex binds to DNA, a significant enhancement of its luminescence intensity is often observed. This phenomenon is known as the "light-switch" effect.

The basis for this effect is the protection of the complex from non-radiative decay pathways when it is bound to DNA. In solution, the excited state of [Ru(phen)₃]²⁺ can be quenched by water molecules. Upon intercalation or groove binding, the complex is shielded within the more rigid and less polar environment of the DNA helix. This protection reduces the rate of non-radiative decay, leading to an increase in the luminescence quantum yield and lifetime. The magnitude of this luminescence enhancement can be used to quantify the extent of DNA binding.

Protein Binding Investigations

While the interaction of [Ru(phen)₃]²⁺ with DNA is more extensively studied, its binding to proteins, particularly those with hydrophobic pockets or specific metal-binding sites, has also been investigated. The binding is often driven by a combination of hydrophobic and electrostatic interactions.

For example, studies with serum albumins, such as bovine serum albumin (BSA) and human serum albumin (HSA), have shown that [Ru(phen)₃]²⁺ can bind to these proteins, often in hydrophobic pockets that typically bind other small molecules. This binding can be monitored by observing the quenching of the intrinsic tryptophan fluorescence of the protein or by changes in the luminescence of the ruthenium complex itself. The binding affinity and stoichiometry can be determined from these spectroscopic titrations. The interaction is generally weaker than the high-affinity binding observed with DNA, but it demonstrates the versatility of [Ru(phen)₃]²⁺ as a molecular probe for various biological macromolecules.

ParameterObservation with DNAObservation with Proteins (e.g., Serum Albumin)
Primary Interaction Forces Electrostatic, Hydrophobic (Intercalation)Hydrophobic, Electrostatic
Binding Affinity Generally high, enantioselective (Δ > Λ for B-DNA)Moderate, less stereoselective
Luminescence Changes Significant enhancement ("light-switch" effect)Quenching of intrinsic protein fluorescence; potential for Ru luminescence changes
Structural Impact DNA unwinding, lengthening, and stiffeningConformational changes in the protein

Interaction with Serum Albumins (e.g., Bovine Serum Albumin, Human Serum Albumin)

Tris-(1,10-phenanthroline)ruthenium(II) and its derivatives have been shown to interact with serum albumins, the primary transport proteins in the bloodstream. Human Serum Albumin (HSA) and Bovine Serum Albumin (BSA) are the most commonly studied models for these interactions. The binding is typically investigated by monitoring the intrinsic fluorescence of the tryptophan residues within the proteins. nih.govscielo.org.mx When the ruthenium complex binds to the albumin, it can quench this natural fluorescence, providing evidence of the interaction. nih.govscielo.org.mx Studies on various ruthenium complexes have demonstrated that they effectively quench the intrinsic fluorescence of both HSA and apotransferrin, indicating the formation of a complex-protein adduct. scielo.org.mx This quenching is a key indicator of the proximity of the bound complex to the tryptophan residues of the protein. nih.gov

Binding Site Characterization and Binding Constants

The binding of ruthenium complexes to serum albumins is characterized by specific binding constants (Kₛᵥ, Kₑ, or Kₐ) and the number of binding sites. Fluorescence quenching data analyzed using the Stern-Volmer equation often reveals a static quenching mechanism, which involves the formation of a ground-state complex between the quencher (the ruthenium compound) and the fluorophore (the protein). scielo.org.mxnih.gov

For many ruthenium complexes, including those with phenanthroline ligands, the primary binding site on Human Serum Albumin (HSA) is located in close proximity to the single tryptophan residue, Trp-214. nih.govnih.gov This residue is situated within Sudlow's drug binding site I, a major binding pocket for many compounds. nih.govnih.gov Site-directed mutagenesis studies have confirmed that Trp-214 is a principal site for interactions within HSA. nih.gov

The binding affinity is quantitatively described by binding constants. For instance, a ruthenium(II) semicarbazone complex was found to form a 1:1 adduct with HSA with a logarithmic binding constant (log Kₑ) of 4.55 ± 0.01. nih.gov Another study on a series of ruthenium-ketoconazole complexes reported Stern-Volmer quenching constants (Kₛᵥ) on the order of 10⁴ M⁻¹ for their interaction with HSA. scielo.org.mx The binding of polyphenols like gallic acid and quercetin (B1663063) to [Ru(phen)₃]²⁺ has also been studied, yielding binding constants (Kₑ) ranging from 1.05 x 10² M⁻¹ to 1.50 x 10⁴ M⁻¹, demonstrating the influence of the binding partner's structure on the interaction strength. researchgate.netijirset.com

Table 1: Binding Constants for Ruthenium Complexes with Biomolecules

Ruthenium Complex Interacting Molecule Binding Constant (K) Technique
[Ru(phen)₃]²⁺ - Gallic Acid Kₑ = 3.40 x 10³ M⁻¹ Absorption Spectroscopy
[Ru(phen)₃]²⁺ - Quercetin Kₑ = 1.50 x 10⁴ M⁻¹ Absorption Spectroscopy
Ruthenium(II) Nitrofuryl Semicarbazone - HSA log Kₑ = 4.55 ± 0.01 Fluorescence Spectroscopy
Ruthenium-Ketoconazole Complexes - HSA Kₛᵥ ≈ 10⁴ M⁻¹ Fluorescence Spectroscopy

Interactions with Other Biological Macromolecules (e.g., RNA, G-quadruplexes)

Beyond serum albumins, [Ru(phen)₃]²⁺ and its derivatives exhibit significant interactions with nucleic acids, including various forms of DNA and RNA, such as G-quadruplexes. These interactions are driven by a combination of electrostatic forces and the specific structural features of the complex and the nucleic acid.

Binding Affinity and Specificity

The binding of [Ru(phen)₃]²⁺ to nucleic acids can occur through several modes, including intercalation between base pairs, groove binding, or a combination thereof. acs.orgacs.org The specific mode and affinity depend on factors such as the chirality of the ruthenium complex (Δ or Λ enantiomers), the concentration of the complex, and the sequence and conformation of the nucleic acid. acs.orgnih.gov

For double-stranded DNA, binding constants are typically in the range of 10⁴ M⁻¹. nih.govacs.org Studies have shown that the Δ enantiomer of [Ru(phen)₃]²⁺ binds more strongly to calf thymus DNA than the Λ enantiomer at low complex-to-DNA ratios. acs.org The binding can also be enantioselective for RNA; a related complex, [Ru(phen)₂PMIP]²⁺, was found to bind more favorably to yeast tRNA than to calf thymus DNA, with the Δ enantiomer showing preference for both. nih.gov

The complex also interacts with non-canonical DNA structures like G-quadruplexes, which are found in telomeric regions and gene promoter sequences. nih.govnih.gov While [Ru(phen)₃]²⁺ itself interacts weakly with G-quadruplexes, derivatives with extended planar ligands, such as dppz (dipyrido[3,2-a:2',3'-c]phenazine), show a significant increase in luminescence upon binding, acting as "light switches". nih.govmdpi.com This property is highly sensitive to the structure of the G-quadruplex. mdpi.com

Table 2: Binding Interactions of this compound and Derivatives with Nucleic Acids

Complex Nucleic Acid Binding Mode(s) Key Findings
[Ru(phen)₃]²⁺ Calf Thymus DNA Intercalation (partial), Groove Binding Binding constant ~10⁴ M⁻¹; Δ enantiomer binds more strongly at low ratios. acs.orgnih.govacs.org
[Ru(phen)₂L]²⁺ (L=DPPZ, BDPPZ) poly(dT*dA-dT) triplex Intercalation from minor groove Third strand has little effect on binding, supporting minor groove interaction. nih.gov
[Ru(phen)₂PMIP]²⁺ Yeast tRNA Intercalation Stronger binding to tRNA than to DNA; Δ enantiomer is favored. nih.gov
[Ru(phen)₃]²⁺ G-quadruplex DNA Weak interaction, End-stacking Induces slight deformation of the G-quadruplex structure. nih.gov

Spectroscopic Probing of Nucleic Acid Structures

The unique photophysical properties of this compound(II) and its derivatives make them valuable spectroscopic probes for nucleic acid structures. Upon binding to DNA or RNA, changes in the complex's absorption and emission spectra are observed. nih.govnih.gov For example, binding to DNA typically causes hypochromism (decreased absorption intensity) and a red shift in the absorption spectrum. nih.gov

A significant application is the use of dppz-containing ruthenium complexes as "molecular light switches" for G-quadruplexes. nih.govmdpi.com These complexes are non-luminescent in aqueous solution but become highly emissive when they intercalate into the hydrophobic environment of a nucleic acid structure, protecting the dppz ligand from water. mdpi.com This light-switching phenomenon is highly sensitive to the specific nucleic acid structure, allowing for the differentiation between G-quadruplexes, i-motifs, and duplex DNA. mdpi.com The larger planar aromatic ring of the phenanthroline ligand in [Ru(phen)₂(dppz)]²⁺ compared to the bipyridine ligand in [Ru(bpy)₂(dppz)]²⁺ facilitates stronger interactions and more pronounced light switch effects with G-quadruplex and i-motif DNA. mdpi.com Furthermore, chiral versions of these complexes can be used to probe local DNA conformations, such as the A-form versus the B-form, through conformation-specific binding and photo-activated cleavage. nih.gov

Applications in Materials Science and Analytical Chemistry

Sensing Platforms Development

The vibrant luminescence of tris-(1,10-phenanthroline)ruthenium(II) and its sensitivity to its environment make it a valuable component in the design of various sensing platforms. Its utility spans from optical sensors for gases to sophisticated electrochemiluminescent biosensors for critical biomolecules.

Optical Oxygen Sensing Materials

One of the most well-established applications of this compound(II) and its derivatives, particularly tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II), is in the development of optical oxygen sensors. These sensors operate on the principle of luminescence quenching. The inherent luminescence of the ruthenium complex is diminished in the presence of molecular oxygen. This process, known as collisional quenching, occurs when oxygen molecules interact with the excited state of the ruthenium complex, leading to a non-radiative decay to the ground state.

The extent of this quenching is directly proportional to the concentration of oxygen, allowing for quantitative measurements. This relationship can be monitored through changes in either the luminescence intensity or the decay lifetime of the complex. To create practical sensing materials, the ruthenium complex is often immobilized within a solid matrix, such as a polymer film or a sol-gel, which can then be coated onto optical fibers or other surfaces for measurement.

Sensor TypeAnalytePrincipleKey Findings
Fiber-optic sensorDissolved OxygenLuminescence quenchingThe sensor exhibits repeatable quenching behavior when exposed to various oxygen concentrations.
Thin film sensorGaseous OxygenLuminescence quenchingOxygen concentration can be determined from the ratio of luminescence intensities of the indicator and a reference dye.

pH-Sensitive Luminescent Probes

While derivatives of this compound(II) have been specifically designed to act as pH-sensitive luminescent probes by incorporating pH-responsive functional groups into the phenanthroline ligands, the use of the parent compound, this compound(II) itself, for this purpose is not extensively documented in scientific literature. The luminescence of the core complex is not inherently sensitive to pH changes in the physiological range.

Analytical Reagents for Small Molecules and Nucleic Acids

This compound(II) has been utilized as an analytical reagent for the study of nucleic acids, particularly DNA. The complex can interact with the DNA double helix through various binding modes, including intercalation and groove binding. This interaction can be monitored by changes in the photophysical properties of the ruthenium complex, such as its absorbance and fluorescence.

Researchers have studied the binding of the chiral isomers of [Ru(phen)₃]²⁺ (Δ and Λ) to DNA, revealing that the binding is entropically driven. Furthermore, a modest base specificity has been observed, with the Δ isomer showing a preference for GC base pairs and the Λ isomer for AT base pairs. This differential interaction can be exploited for developing probes that can distinguish between different DNA sequences or conformations.

Analytical ApplicationTarget MoleculeMethodKey Findings
DNA binding studiesDNAAbsorbance and fluorescence spectroscopy, circular dichroism, viscosity measurementsBoth Δ and Λ isomers bind to DNA, with modest base pair specificity. The binding is entropically driven.
DNA cleavageDNAPhotoactivationUpon irradiation, the complex can induce DNA strand scission, often mediated by singlet oxygen.

Electrochemiluminescent Biosensors (e.g., for ATP, Thrombin, DNA Damage Detection)

Electrochemiluminescence (ECL) is a process where a species generated at an electrode surface undergoes a highly energetic electron-transfer reaction to produce an excited state that emits light. This compound(II) is a prominent ECL luminophore due to its stable and efficient light emission. This property has been widely exploited in the development of highly sensitive biosensors.

For these biosensors, [Ru(phen)₃]²⁺ is often immobilized on an electrode surface. The presence of a target analyte can then trigger a change in the ECL signal. For instance, an ECL aptasensor for adenosine (B11128) triphosphate (ATP) has been developed where the binding of ATP to its aptamer brings the ECL label and a quencher into close proximity, leading to a decrease in the ECL signal.

Similarly, ECL biosensors for thrombin have been designed based on the target-induced conjunction of split aptamer fragments. In the presence of thrombin, the fragments assemble, bringing the ECL label to the electrode surface and generating a signal. Furthermore, the catalytic oxidation of guanine (B1146940) bases in DNA by electrochemically generated Ru(III) species can be used to detect DNA damage.

Biosensor TypeTarget AnalytePrincipleDetection Limit
AptasensorATPECL quenching0.03 pmol L⁻¹
AptasensorThrombinSignal-on ECL1 fM to 10 pM linear range
DNA sensorDNA damageCatalytic oxidation of guanineDetection of 1 damaged base in 1000

Catalysis

In addition to its role in sensing, this compound(II) and its derivatives are important in the field of catalysis, particularly in photoredox catalysis, where light energy is used to drive chemical reactions.

Photoredox Catalysis (e.g., CO₂ Reduction, Water Oxidation)

This compound(II) complexes can absorb visible light to generate a long-lived excited state that can engage in electron transfer processes. This ability makes them effective photosensitizers in photoredox catalytic cycles.

CO₂ Reduction: In the context of carbon dioxide reduction, [Ru(phen)₃]²⁺ can act as a photosensitizer, absorbing light and transferring an electron to a catalytic center, which then reduces CO₂ to valuable products like carbon monoxide or formic acid. While some ruthenium complexes with modified phenanthroline ligands can themselves act as the catalyst, the primary role of the parent [Ru(phen)₃]²⁺ is often to initiate the electron transfer cascade. For example, in systems containing a rhenium-based catalyst for CO₂ reduction, the turnover number can be significantly boosted in the presence of a ruthenium photosensitizer.

Catalytic ReactionRole of [Ru(phen)₃]²⁺Key Performance Metric
CO₂ ReductionPhotosensitizerCan significantly boost the turnover number of the primary catalyst.
Water OxidationPhotosensitizerThe choice of photosensitizer is crucial for the overall turnover number and stability of the system.

Electron Transfer Mediation in Chemical Systems

This compound(II), often abbreviated as [Ru(phen)₃]²⁺, plays a significant role as an electron transfer mediator in various chemical systems, largely owing to its favorable photophysical and electrochemical properties. This complex can absorb light in the visible spectrum, leading to the formation of a long-lived metal-to-ligand charge transfer (MLCT) excited state. This excited state can then participate in electron transfer reactions, acting as either a potent reductant or oxidant.

In the realm of photocatalysis, [Ru(phen)₃]²⁺ and its derivatives are employed as photosensitizers to initiate or accelerate chemical reactions. Upon photoexcitation, the complex can transfer an electron to a suitable acceptor, undergoing oxidation, or accept an electron from a donor, resulting in its reduction. This versatility allows it to mediate a wide range of organic transformations. For instance, phosphonate-substituted [Ru(phen)₃]²⁺-type complexes have demonstrated high efficiency in the photocatalytic oxidation of sulfides to sulfoxides. In some cases, these systems can achieve exceptionally high turnover numbers, indicating remarkable catalytic activity. The photocatalytic cycle typically involves either a reductive or oxidative quenching pathway, depending on the specific reactants involved.

The kinetics of electron transfer for [Ru(phen)₃]²⁺ have been studied in various media. For example, in aprotic solvents, the standard rate constant of its electrooxidation is found to be independent of the electrode material and the concentration of the supporting electrolyte. This suggests an absence of double-layer effects on the electron transfer kinetics, making it a suitable model for studying solvent effects on such reactions. The rate of the electrode reaction is primarily influenced by the solvent's longitudinal relaxation time, indicating that the dynamics of solvent relaxation control the crossing of the energy barrier for electron transfer.

Luminescent Materials and Devices

The pronounced luminescence of this compound(II) and its derivatives is a cornerstone of their application in the development of advanced materials and devices. This luminescence originates from the radiative decay of the MLCT excited state to the ground state, typically emitting light in the orange-red region of the visible spectrum.

While the parent [Ru(phen)₃]²⁺ has been investigated, derivatives such as Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) ([Ru(dphphen)₃]²⁺) have shown particular promise as emitters in organic light-emitting diodes (OLEDs) and light-emitting electrochemical cells (LECs). In these devices, the ruthenium complex is typically used as a dopant in a host matrix. When a voltage is applied, charge carriers (electrons and holes) are injected into the device, and their recombination on the ruthenium complex leads to the formation of the excited state, which then emits light.

The performance of these devices can be significantly influenced by the device architecture, including the choice of charge transport layers. For example, the incorporation of an electron transport layer like tris-(8-hydroxyquinoline) aluminum (Alq₃) in a device with a [Ru(dphphen)₃]²⁺ emitter has been shown to improve device brightness and efficiency by enhancing electron injection. aip.org Such devices can achieve high brightness levels and exhibit good luminous efficiencies. The table below summarizes the performance of an illustrative electroluminescent device incorporating a [Ru(phen)₃]²⁺ derivative.

ParameterValue
EmitterTris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II)
Device StructureITO / [Ru(dphphen)₃]²⁺ / Alq₃ / Ag
Turn-on Voltage7 V
Maximum Brightness1300 cd/m² at 15 V
Luminous Efficiency0.27 cd/A
Emission Peak630 nm

This data is illustrative of device performance and can vary based on specific fabrication parameters. aip.org

To enhance its stability, processability, and sensing capabilities, this compound(II) is often incorporated into various nanomaterials and porous matrices. This immobilization can prevent leaching of the complex and improve its performance in specific applications.

One notable example is its immobilization on graphene oxide (GO). nih.gov The strong binding between [Ru(phen)₃]²⁺ and GO is attributed to both π-π stacking and electrostatic interactions. nih.gov Such composites have been utilized to develop stable electrochemiluminescence (ECL) sensors. nih.gov For instance, a [Ru(phen)₃]²⁺/GO modified electrode can be used for the sensitive detection of analytes like tripropylamine, with the sensor demonstrating excellent long-term stability. nih.gov

The complex has also been incorporated into mesoporous silica (B1680970) and silica aerogels to create optical sensors, particularly for oxygen. The high surface area and porosity of these materials allow for efficient interaction between the immobilized ruthenium complex and the analyte. The luminescence of the ruthenium complex is quenched by oxygen, and the degree of quenching can be correlated to the oxygen concentration.

Furthermore, [Ru(phen)₃]²⁺ can be ion-exchanged into Nafion, a perfluorosulfonated ionomer. The hydrophobic and ionic interactions between the complex and the Nafion matrix have been studied to understand the dynamics of solute adsorption. huji.ac.il Nafion-silica composite materials containing [Ru(bpy)₃]²⁺, a closely related complex, have been developed for ECL-based sensors with improved reactivity and long-term stability. researchgate.net

Supramolecular Chemistry and Self-Assembly

The well-defined geometry and the presence of extended aromatic ligands in this compound(II) make it an excellent building block for supramolecular chemistry and self-assembly. The interactions between these complex cations, including π-π stacking and electrostatic forces, can be harnessed to construct ordered, higher-dimensional structures.

The layer-by-layer (LBL) self-assembly technique has been used to fabricate thin films containing [Ru(phen)₃]²⁺ and polyoxometalates, such as 12-molybdophosphoric acid. These films exhibit both the electrocatalytic properties of the polyoxometalate and the photoluminescent properties of the ruthenium complex.

Furthermore, by chemically modifying the phenanthroline ligands with moieties capable of self-assembly, such as triterpenoids, amphiphilic molecules can be created. These molecules can self-assemble in solution to form well-defined nanostructures, such as helical-like or sheet-like assemblies. rsc.org The formation of these supramolecular structures can, in turn, influence the properties of the system, including its biological activity. rsc.org The study of these self-assembled systems provides insights into intermolecular interactions and is crucial for the design of new functional materials. iucr.org

Advanced Characterization Techniques and Methodological Innovations

Time-Resolved Spectroscopy (e.g., Femtosecond Transient Absorption)

Time-resolved spectroscopy is crucial for understanding the transient species and photophysical pathways that govern the behavior of [Ru(phen)₃]²⁺ following photoexcitation. Techniques like femtosecond transient absorption (fs-TA) allow researchers to monitor the evolution of excited states on incredibly short timescales.

When [Ru(phen)₃]²⁺ absorbs a photon in the visible region, it promotes an electron from a metal-centered d-orbital to a ligand-centered π*-orbital, forming a metal-to-ligand charge transfer (MLCT) excited state. nih.gov Femtosecond transient absorption spectroscopy tracks the spectral changes following this excitation. theralase.com The resulting transient spectra typically show two main features: a negative signal corresponding to the depletion of the ground state, known as ground-state bleach (GSB), and positive signals due to excited-state absorption (ESA). theralase.comacs.org

For [Ru(phen)₃]²⁺ and its derivatives, the GSB appears in the region of the steady-state MLCT absorption band. theralase.com The ESA features include a prominent band around 360 nm, which is attributed to transitions of the reduced phenanthroline ligand. acs.org Studies using fs-TA have revealed the intricate dynamics of the excited state. For instance, upon excitation of [Ru(bpy)₃]²⁺ (a closely related complex), early time dynamics on the sub-picosecond to picosecond timescale are observed, indicating rapid intramolecular processes before the excited state fully relaxes. acs.org While [Ru(bpy)₃]²⁺ shows no intermediate states during its relaxation back to the ground state, derivatives with methylated phenanthroline ligands can exhibit an intermediate 3dd state with a lifetime of around 400 picoseconds. rsc.org These ultrafast techniques have been instrumental in elucidating how modifications to the ligand structure can fundamentally alter the photophysical relaxation pathways. acs.org

Table 1: Selected Transient Absorption Data for Ruthenium Polypyridyl Complexes

Complex Technique Key Observation Timescale Reference
[Ru(bpy)₃]²⁺ Femtosecond Transient Absorption Rise of 360 nm band ~0.3 ps and 5-15 ps acs.org
[Ru(phen)₂dppz]²⁺ Picosecond Transient Absorption Probing interaction with DNA 4 ps - 1000 ps researchgate.net
Ru(II) dyad with imidazo[4,5-f] researchgate.netresearchgate.net-phenanthroline Nanosecond Transient Absorption Emission decay kinetics Nanoseconds theralase.com

Single-Molecule Force Spectroscopy in Biomolecular Interactions

The interaction of [Ru(phen)₃]²⁺ with biomolecules, particularly DNA, is a cornerstone of its application in chemical biology. Single-molecule force spectroscopy, specifically using optical tweezers, has provided unprecedented detail about the nature of this binding. This technique allows for the manipulation and stretching of a single DNA molecule while measuring the forces involved.

By stretching a single DNA molecule in the presence of [Ru(phen)₃]²⁺, researchers can distinguish between different binding modes, such as intercalation (where the complex inserts itself between the DNA base pairs) and groove binding. nih.gov Intercalation typically leads to a lengthening of the DNA contour length, which is directly measurable in an optical tweezers setup.

Studies have shown that [Ru(phen)₃]²⁺ intercalates weakly into DNA at micromolar concentrations. nih.gov This is in contrast to other ruthenium complexes like [Ru(bpy)₃]²⁺, which does not show evidence of intercalation under similar conditions, highlighting the critical role of the phenanthroline ligand. nih.gov The precise measurements afforded by optical tweezers have enabled the quantification of binding parameters. For the weak intercalation of [Ru(phen)₃]²⁺, a binding constant (K_b) was determined to be 8.8 × 10³ M⁻¹. nih.gov These single-molecule experiments provide clear, quantitative evidence that helps to resolve long-standing questions about the dominant binding mode of this classic coordination complex. nih.govmq.edu.au

Table 2: DNA Binding Properties of Ruthenium Complexes Determined by Optical Tweezers

Complex Binding Mode Binding Constant (K_b) Key Finding Reference
[Ru(phen)₃]²⁺ Weak Intercalation 8.8 × 10³ M⁻¹ Intercalation observed at micromolar concentrations. nih.gov
[Ru(bpy)₃]²⁺ No Intercalation Not Applicable Does not lengthen DNA, indicating no intercalation. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of molecules in the solid state. For [Ru(phen)₃]²⁺, crystallographic studies confirm its well-defined octahedral coordination geometry. The central ruthenium atom is coordinated to six nitrogen atoms from the three bidentate 1,10-phenanthroline (B135089) ligands.

Table 3: Crystallographic Data for Tris-(1,10-phenanthroline)metal Complexes

Compound Formula Crystal System Space Group Key Feature Reference
Ru(C₁₂H₈N₂)₃₂ C₃₆H₂₄Cl₂N₆O₈Ru Monoclinic C2/c Octahedrally coordinated Ru(II) cation. nih.gov

Advanced Electrochemical Techniques for Mechanistic Studies

Advanced electrochemical methods are pivotal for investigating the redox behavior and reaction mechanisms of [Ru(phen)₃]²⁺, especially in the context of electrochemiluminescence (ECL). ECL is a process where light is generated from species produced at an electrode surface. youtube.com The [Ru(phen)₃]²⁺/tri-n-propylamine (TPrA) system is a benchmark for ECL studies. researchgate.netresearchgate.net

Mechanistic investigations employ techniques like cyclic voltammetry coupled with ECL detection. These studies have shown that ECL can be generated through different pathways. youtube.com In the "co-reactant" pathway, both [Ru(phen)₃]²⁺ and TPrA are oxidized at the electrode. The oxidized TPrA undergoes chemical changes to form a highly reducing intermediate radical (TPA•). youtube.com This radical can then react with the electrogenerated [Ru(phen)₃]³⁺ to produce the light-emitting excited state, [Ru(phen)₃]²⁺*. youtube.com

Future Perspectives and Emerging Research Directions

Development of Novel Ligand Architectures for Tunable Properties

The properties and applications of ruthenium(II) polypyridyl complexes are profoundly influenced by the nature of their ligands. researchgate.net A significant and promising research avenue is the design and synthesis of novel 1,10-phenanthroline (B135089) (phen) ligands with tailored functionalities. acs.org By strategically modifying the phenanthroline backbone, researchers can fine-tune the complex's photophysical, electrochemical, and reactive properties. researchgate.net

Recent work has demonstrated that attaching phosphonate (B1237965) groups (P(O)(OEt)2) to the phenanthroline core can dramatically enhance photocatalytic efficiency. rsc.orgrsc.org The position of these substituents is critical; for instance, complexes with phosphonate groups at the 4 and 7 positions excel in reactions proceeding through an electron transfer pathway, whereas placing a linker between the phenanthroline and the phosphonate group boosts singlet oxygen quantum yields, favoring energy transfer mechanisms. rsc.org This ability to direct reaction pathways through ligand design is a powerful tool for developing highly specialized catalysts. rsc.org For example, a [Ru(phen)(bpy)2]2+-type complex with phosphonate substituents at positions 4 and 7 has achieved a turnover number (TON) as high as 1,000,000 in the oxidation of 4-methoxythioanisole, far outperforming benchmark photocatalysts. rsc.org

Other innovative ligand modifications include:

Fluoro-substitution : The introduction of fluorine atoms onto ancillary phenanthroline-based ligands has been shown to improve the performance of dye-sensitized solar cells (DSSCs). rsc.orgrsc.org This is attributed to an increased dye density on the TiO2 surface and optimized electronic properties. rsc.orgrsc.org

Amine Substituents : The synthesis of phenanthroline ligands bearing quaternary amine or polyamine chains allows for the creation of water-soluble complexes. nih.govmdpi.com These can be designed as highly sensitive and selective optical sensors for analytes like Cu(II) ions in aqueous environments. mdpi.com

Aryl Substituents : Adding phenyl groups at the 2- and 9-positions of the phenanthroline ligand has been found to influence the complex's photolability and nonradiative decay pathways by enabling π-stacking interactions with adjacent ligands. nih.gov

The ongoing development of synthetic strategies to functionalize every position on the phenanthroline ring offers a vast toolbox for chemists to design polyfunctional ligands for a myriad of applications, from catalysis to supramolecular chemistry and theranostics. acs.org

Exploration of New Catalytic Transformations and Energy Applications

The unique photochemical and redox properties of Tris-(1,10-phenanthroline)ruthenium and its derivatives make them prime candidates for new roles in catalysis and energy conversion. nih.gov

Catalysis: Researchers are moving beyond well-established reactions to explore novel photocatalytic transformations. As mentioned, phosphonate-substituted phenanthroline ruthenium complexes have been employed as highly efficient catalysts for the aerobic oxidation of sulfides to sulfoxides. rsc.orgrsc.org Another significant advancement is the use of a ruthenium complex with a tetrapyrido[3,2-a:2′,3′-c:3″,2″-h:2‴,3‴-j]phenazine (tpphz) ligand to photocatalytically oxidize benzyl (B1604629) alcohol, using molecular oxygen as the terminal oxidant. acs.org The active catalyst in this system is a protonated form of the complex, which undergoes a 2e⁻/2H⁺ reduction at the ligand's pyrazine (B50134) moiety before being re-oxidized by O2. acs.org

Energy Applications: The quest for renewable energy sources has spurred significant research into using these ruthenium complexes in solar energy conversion and fuel production.

Dye-Sensitized Solar Cells (DSSCs): Ruthenium phenanthroline complexes are effective photosensitizers in DSSCs. acs.org By engineering the ligands—for example, through fluoro-substitution or by adding carboxylic acid groups—researchers have achieved impressive power conversion efficiencies. rsc.orgrsc.orgscientific.net A device using a sensitizer (B1316253) with a 2-(4-fluorophenyl)-1H-imidazo[4,5-f] nih.govnih.govphenanthroline ligand reached a conversion efficiency of 7.28%. rsc.orgrsc.org Another complex, cis-bis(4,7-dicarboxy-1,10-phenanthroline)dithiocyanato ruthenium(II), yielded a cell with an efficiency of 6.6%. acs.org

Artificial Photosynthesis: Scientists are designing supramolecular systems that mimic natural photosynthesis. In these constructs, a ruthenium tris-polypyridyl complex acts as the photosensitizer (analogous to P680 chlorophyll), covalently linked to a manganese complex that models the oxygen-evolving center. rsc.org Upon photoexcitation, the ruthenium unit transfers an electron to an acceptor, and the resulting Ru(III) is then reduced by the manganese unit, completing a cycle that mimics the primary steps of Photosystem II. rsc.org

Hydrogen Evolution: Modified ruthenium-phenanthroline complexes are also being explored as photosensitizers for photocatalytic water reduction to produce hydrogen fuel. Complexes bearing dithiine-extended phenanthroline ligands have shown activity in visible-light-driven dihydrogen evolution. rsc.org

Integration into Advanced Sensing and Bioanalytical Systems

The distinct luminescent and electrochemical properties of this compound complexes are being harnessed to create sophisticated sensing and bioanalytical tools. nih.gov A key advantage is their high stability and the ease with which their properties can be modified. nih.gov

Electrochemiluminescence (ECL) Sensors: Derivatives such as Tris(4,7'-diphenyl-1,10-phenanthroline)ruthenium(II) ([Ru(dpp)3]2+) have been used to construct regenerable ECL sensors. rsc.org One such sensor demonstrated high sensitivity for detecting oxalate (B1200264) in urine samples and persulfate, with a detection limit for persulfate approximately two orders of magnitude lower than previously reported methods. rsc.org Immobilizing this compound(II) on graphene oxide results in an ECL sensor with exceptional long-term stability, retaining its original signal response after 90 days in an ambient environment. rsc.org This stability is attributed to strong π-π stacking and electrostatic interactions between the complex and the graphene oxide matrix. rsc.org

Fluorescence-Based Sensors: The oxygen-sensitive fluorescence of phenanthroline derivatives is the basis for rapid bioanalytical methods. Tris-[(4,7-diphenyl-1,10-phenanthroline)ruthenium(II)] dichloride is used in a fluorescent optical respirometry (FOR) technique to detect microbial contamination in pharmaceutical products. rsc.orgacs.org This method monitors the quenching of fluorescence by oxygen consumed during microbial metabolism, allowing for the detection of viable aerobic microorganisms in as little as 3 hours, a significant improvement over traditional methods that can take several days. acs.org Furthermore, tailored water-soluble ruthenium complexes with polyamine-substituted phenanthroline ligands have been developed for the selective, dual-channel detection of copper ions at physiological pH. mdpi.com

These examples highlight a trend towards integrating these ruthenium complexes into practical, real-time analytical systems for environmental monitoring, clinical diagnostics, and quality control.

Interdisciplinary Research Avenues and Fundamental Mechanistic Understanding

The future of this compound research lies at the intersection of chemistry, biology, physics, and materials science. Understanding the fundamental mechanisms that govern its behavior is crucial for advancing its applications. acs.orgscientific.net

Biological and Medicinal Applications: A major area of interdisciplinary research is the development of ruthenium complexes as therapeutic and diagnostic agents. brieflands.com Modifying the ligands can alter the complex's lipophilicity and cellular uptake, which in turn affects its cytotoxicity and intracellular targets. brieflands.com Researchers are designing phenanthroline-hydrazone and phenanthroline-tetrazole derivatives as potential anticancer agents that can induce apoptosis in cancer cells. brieflands.commdpi.com Some complexes show significantly increased cytotoxicity upon light irradiation, making them promising candidates for photodynamic therapy (PDT). mdpi.comnih.gov This includes the development of photosensitizers that are active even in the low-oxygen (hypoxic) environments characteristic of solid tumors. nih.gov

Mechanistic Studies of Interactions: A deep understanding of how these complexes interact with biological macromolecules like DNA is essential. scientific.net Techniques such as linear and circular dichroism, coupled with computer modeling, are used to elucidate the specific binding modes of the complex's enantiomers (Δ and Λ) with DNA. rsc.orgnih.gov These studies reveal that the binding orientation can depend on the concentration of the complex. nih.gov Solid-state structural analyses also provide insights into intermolecular interactions that are relevant to the complex's behavior in solution and its interactions with DNA. acs.org

Understanding Catalytic Cycles: For photocatalysis, detailed mechanistic studies are uncovering the intricate steps of the catalytic cycle. Research has clarified the role of protonation in activating certain catalysts and has distinguished between reaction pathways that proceed via electron transfer versus those that rely on energy transfer to generate singlet oxygen. rsc.orgacs.org This fundamental knowledge is critical for the rational design of more efficient and selective catalysts for specific chemical transformations. rsc.org

By combining synthetic innovation with advanced spectroscopy, computational modeling, and biological evaluation, the scientific community continues to unlock the full potential of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for Tris-(1,10-phenanthroline)ruthenium(II) chloride ([Ru(phen)₃]²⁺)?

  • Methodology : Dissolve RuCl₃·3H₂O in ethanol with a drop of 6 N HCl, add stoichiometric phenanthroline, and reflux for 40 hours. Post-reflux, filter the mixture and add 6 N HCl to induce crystallization. Recrystallize from hot water for purity. Monitor absorption (λabsmax = 446 nm) and emission (λemmax = 600 nm) for quality control .
  • Key Considerations : Yield optimization requires precise stoichiometry and controlled evaporation. Methanol recrystallization (alternative method) improves crystal quality but may alter photophysical properties .

Q. How are spectroscopic and electrochemical properties characterized for Ru-phenanthroline complexes?

  • Analytical Workflow :

  • UV-Vis Spectroscopy : Confirm λabsmax (e.g., 446 nm for [Ru(phen)₃]²⁺) and molar extinction coefficients.
  • Emission Spectroscopy : Measure λemmax (e.g., 600 nm) and lifetime using time-resolved methods (e.g., 355 nm laser excitation with digital oscillators) .
  • Cyclic Voltammetry : Determine redox potentials (e.g., Ru³⁺/Ru²⁺ ~1.30 V vs. Ag/AgCl) to assess electronic structure .
    • Data Validation : Cross-reference with elemental analysis (C, H, N) and ¹H-NMR to confirm purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in emission maxima data across Ru-phenanthroline derivatives?

  • Case Study : [Ru(phen)₃]²⁺ exhibits λemmax = 600 nm in aqueous solution , while diphenyl-substituted analogs (e.g., Ru(dpp)₃²⁺) show red-shifted emission (e.g., 630 nm) due to extended π-conjugation .
  • Methodological Approach :

  • Solvent Effects : Test emission in varying solvents (DMF, ethanol, PBS) to isolate environmental impacts .
  • Temperature-Dependent Studies : Use controlled thermal increments to analyze non-radiative decay pathways .
    • Theoretical Framework : Link photophysical trends to ligand field theory (LFT) and MLCT (metal-to-ligand charge transfer) states .

Q. What strategies mitigate ligand hydrolysis in quaternary amine-functionalized Ru-phenanthroline complexes?

  • Challenge : Hydrolysis of TMAphen (trimethylamine-phenanthroline) ligands in aqueous media compromises stability .
  • Solutions :

  • Synthetic Modifications : Introduce steric hindrance via bulky substituents (e.g., benzyl groups) at the amine site .
  • Alternative Ligands : Use hydrolysis-resistant ligands like 5-amino-1,10-phenanthroline for aqueous applications .
    • Validation : Monitor ligand integrity via ¹H-NMR and mass spectrometry after prolonged incubation in water .

Q. How can Ru-phenanthroline complexes be tailored for DNA interaction studies?

  • Design Principles :

  • Planar Ligands : Use 4,7-diphenyl-phenanthroline (dpp) to enhance intercalation with DNA base pairs .
  • Chiral Modifications : Synthesize Δ- and Λ-enantiomers to study stereospecific binding .
    • Experimental Protocols :
  • Luminescence Quenching : Measure emission intensity changes upon DNA addition to quantify binding constants .
  • Circular Dichroism (CD) : Detect enantiomer-specific DNA conformational shifts .

Methodological Frameworks for Experimental Design

Q. How to apply the FINER criteria to Ru-phenanthroline research questions?

  • Feasibility : Ensure synthetic steps (e.g., reflux duration, ligand availability) align with lab resources .
  • Novelty : Explore understudied applications (e.g., oxygen sensing in lipid bilayers or photocatalytic water splitting ).
  • Ethical/Relevance : Prioritize environmentally benign solvents (e.g., ethanol over DMF) and low-waste protocols .

Q. What analytical frameworks guide contradiction analysis in electrochemical data?

  • Case Example : Discrepancies in Ru³⁺/Ru²⁺ redox potentials (1.28–1.33 V) across derivatives :

  • Step 1 : Normalize data to a common reference electrode (e.g., Ag/AgCl).
  • Step 2 : Correlate redox shifts with ligand electron-withdrawing/donating effects (e.g., TMAphen vs. bpy ligands) .
    • Tools : Use density functional theory (DFT) to model ligand effects on redox potentials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.